2,6-Bis(dodecyloxy)benzaldehyde chemical properties
2,6-Bis(dodecyloxy)benzaldehyde chemical properties
An In-depth Technical Guide to 2,6-Bis(dodecyloxy)benzaldehyde: Properties, Synthesis, and Applications
Introduction
2,6-Bis(dodecyloxy)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde core substituted with two dodecyloxy chains at the ortho positions. As a member of the dialkoxybenzaldehyde family, it represents a class of molecules that serve as crucial intermediates in various fields of organic synthesis.[1] The presence of long alkyl chains imparts significant lipophilicity, influencing its solubility and suggesting its potential utility in the development of functional organic materials, such as liquid crystals and organic semiconductors, where molecular self-assembly and solubility in nonpolar media are paramount.[2] Furthermore, substituted benzaldehydes are foundational precursors in the pharmaceutical industry for the synthesis of complex molecular architectures.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,6-Bis(dodecyloxy)benzaldehyde, offering field-proven insights for researchers and professionals in drug development and materials science.
Physicochemical and Spectral Properties
The dual long-chain ether substitutions on the benzaldehyde ring dominate the physical characteristics of this molecule, rendering it a waxy, low-melting solid with high solubility in non-polar organic solvents. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Core Properties
A summary of the core chemical and physical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 2,6-bis(dodecyloxy)benzaldehyde | [4] |
| CAS Number | 1198467-57-0 | [4] |
| Molecular Formula | C₃₁H₅₄O₃ | [4] |
| Molecular Weight | 474.77 g/mol | [4] |
| Predicted Melting Point | Low-melting solid (Est. 60-80 °C) | Inferred from similar compounds[2] |
| Predicted Solubility | Soluble in nonpolar solvents (e.g., hexanes, THF, dichloromethane); Insoluble in water. | Inferred from structure |
| Appearance | Predicted to be a white to off-white waxy solid. | Inferred from structure |
Predicted Spectral Data
Spectroscopic analysis is essential for the structural confirmation of 2,6-Bis(dodecyloxy)benzaldehyde. The predicted spectral characteristics are as follows:
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | ~10.5 ppm (s, 1H, -CHO), ~7.5 ppm (t, 1H, Ar-H), ~6.6 ppm (d, 2H, Ar-H), ~4.1 ppm (t, 4H, -OCH₂-), ~1.8 ppm (m, 4H, -OCH₂CH₂-), ~1.5-1.2 ppm (m, 36H, -(CH₂)₉-), ~0.9 ppm (t, 6H, -CH₃) |
| ¹³C NMR | ~192 ppm (C=O), ~162 ppm (Ar C-O), ~135 ppm (Ar C-H), ~125 ppm (Ar C-CHO), ~106 ppm (Ar C-H), ~70 ppm (-OCH₂-), ~32-22 ppm (Alkyl Chain Carbons), ~14 ppm (-CH₃) |
| IR (Infrared) | ~2920 cm⁻¹ (C-H, alkyl), ~2850 cm⁻¹ (C-H, alkyl), ~1700 cm⁻¹ (C=O, aldehyde), ~1600 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether) |
Rationale for Predictions: The predicted NMR shifts are based on established values for benzaldehydes and alkoxy-substituted aromatic compounds.[5][6] The aldehyde proton is characteristically downfield (~10 ppm). The aromatic protons are shielded by the electron-donating alkoxy groups, shifting them upfield relative to unsubstituted benzaldehyde.[7] The IR spectrum is expected to show strong characteristic peaks for the aldehyde carbonyl stretch and the C-O ether bonds.[5]
Synthesis and Mechanistic Insights
The most effective and regioselective synthesis of 2,6-dialkoxybenzaldehydes proceeds via directed ortho-lithiation of a 1,3-dialkoxybenzene precursor, followed by formylation.[1] This method offers high regioselectivity, which is a significant advantage over other potential routes.
Causality of the Synthetic Strategy
The choice of directed ortho-lithiation is mechanistically sound. The two alkoxy groups on the benzene ring are powerful ortho-para directing groups. In 1,3-disubstituted systems, they synergistically activate the C2 position (the carbon atom situated between them) for deprotonation by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is a potent nucleophile that readily attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group with high precision.[1]
Alternative routes, such as the Williamson ether synthesis starting from 2,6-dihydroxybenzaldehyde, are synthetically challenging. This is primarily due to the limited commercial availability of the 2,6-dihydroxybenzaldehyde starting material and the potential for poor regioselectivity during the alkylation of the two hydroxyl groups.[1][8]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the primary synthetic protocol.
Caption: Synthetic workflow for 2,6-Bis(dodecyloxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for analogous transformations.[1]
Part A: Synthesis of 1,3-Bis(dodecyloxy)benzene (Precursor)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-dihydroxybenzene (1.0 equiv), potassium carbonate (3.0 equiv), and acetone.
-
Alkylation: Add 1-bromododecane (2.2 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure 1,3-bis(dodecyloxy)benzene.
Part B: Synthesis of 2,6-Bis(dodecyloxy)benzaldehyde
-
Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,3-bis(dodecyloxy)benzene (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equiv, typically as a solution in hexanes) dropwise while maintaining the temperature. Stir the mixture at this temperature for 2-3 hours.
-
Formylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv).
-
Quenching: Allow the mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by carefully adding dilute hydrochloric acid.
-
Workup: Pour the mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the resulting residue by column chromatography (hexanes/ethyl acetate gradient) to afford 2,6-Bis(dodecyloxy)benzaldehyde.
Reactivity and Potential Applications
The reactivity of 2,6-Bis(dodecyloxy)benzaldehyde is governed by its two primary functional regions: the aldehyde group and the long alkoxy chains.
Chemical Reactivity
-
Aldehyde Moiety: The aldehyde group is susceptible to standard transformations, including oxidation to the corresponding 2,6-bis(dodecyloxy)benzoic acid, reduction to the benzyl alcohol, and reductive amination to form various secondary and tertiary amines. It can also undergo condensation reactions to form imines, oximes, and hydrazones.
-
Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although the steric hindrance from the two bulky ortho substituents will heavily influence the regiochemical outcome.
Applications in Drug Development and Materials Science
-
Pharmaceutical Intermediate: Dialkoxybenzaldehydes are valuable precursors for synthesizing biologically active molecules.[1] The 2,6-disubstitution pattern can serve as a scaffold for constructing complex heterocyclic systems or as a key fragment in drugs targeting specific biological pathways. For instance, 2,6-dihydroxybenzaldehyde is a crucial component of Voxelotor, a drug used to treat sickle cell disease.[3]
-
Materials Science: The long dodecyl chains promote solubility in organic matrices and can induce self-assembly into ordered structures, making this compound a candidate for the development of liquid crystals, organic semiconductors, and side-chain modified polymers for advanced sensor and thin-film device applications.[2]
-
Macrocycle Synthesis: The aldehyde functionality can be used as a reactive handle in the formation of macrocycles. Macrocyclization is a promising strategy in drug discovery to enhance the pharmacological properties of existing compounds, such as improving potency and metabolic stability.[9]
Safety and Handling
While specific toxicity data for 2,6-Bis(dodecyloxy)benzaldehyde is not available, prudent laboratory practices should be followed based on the general hazards associated with benzaldehydes and related aromatic ethers.[10][11][12]
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[13]
-
Handling: Avoid contact with skin and eyes.[12] Prevent the build-up of electrostatic charge.[10] Keep the container tightly closed in a dry, well-ventilated place.
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure or if symptoms persist, seek medical attention.[14]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones . ResearchGate. Available from: [Link]
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Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform . PubMed. Available from: [Link]
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Chemical Properties of p-Dodecyloxybenzaldehyde . Cheméo. Available from: [Link]
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